molecular formula C11H14N2O2 B1448597 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one CAS No. 1566273-72-0

1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one

Cat. No.: B1448597
CAS No.: 1566273-72-0
M. Wt: 206.24 g/mol
InChI Key: WZOQWAIYBVZMAE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of an imidazolidin-2-one ring substituted with a hydroxy-phenylethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one can be achieved through several methods. One common synthetic route involves the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with a suitable carbonyl source under catalytic conditions. For example, γ-Al2O3 can catalyze the formation of this compound at 250°C in supercritical CO2 . Another method involves the use of ceria-based materials as heterogeneous catalysts for the conversion of aliphatic 1,2-diamines into imidazolidin-2-ones with CO2 .

Chemical Reactions Analysis

1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group can lead to the formation of a carbonyl compound, while reduction can yield an amine derivative.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it serves as a building block for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities . Additionally, it finds applications in the industry as a precursor for the production of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one can be compared with other similar compounds, such as 1-(2-hydroxyethyl)imidazolidin-2-one and 1-(2-hydroxypropyl)imidazolidin-2-one. These compounds share the imidazolidin-2-one core structure but differ in the substituents attached to the ring. The unique hydroxy-phenylethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-hydroxy-1-phenylethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-8-10(9-4-2-1-3-5-9)13-7-6-12-11(13)15/h1-5,10,14H,6-8H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOQWAIYBVZMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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